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Compound of Interest

Compound Name: Hydroxysaffloryellow A

Cat. No.: B8266900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydroxysafflor yellow A (HSYA) is the primary active chalcone glycoside isolated from the

flowers of Carthamus tinctorius L. (safflower), a plant widely utilized in traditional medicine for

treating cardiovascular and cerebrovascular diseases. Emerging research has highlighted the

significant pro-angiogenic potential of HSYA, making it a compound of interest for therapeutic

applications in ischemic conditions. HSYA has been shown to promote the proliferation,

migration, and tube formation of endothelial cells, key events in the process of angiogenesis.

These application notes provide detailed protocols for assessing the angiogenic effects of

HSYA using common in vitro and ex vivo models.

The primary mechanism of HSYA's pro-angiogenic activity involves the upregulation of the

Angiopoietin-1 (Ang-1)/Tie-2 signaling pathway. This leads to the phosphorylation of Tie-2 and

downstream activation of Akt and extracellular signal-regulated kinase 1/2 (ERK1/2), ultimately

promoting endothelial cell survival and vascular network formation[1].

Quantitative Data Summary
The following tables summarize the dose-dependent effects of Hydroxysafflor yellow A on key

angiogenic parameters in Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of HSYA on HUVEC Tube Formation
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HSYA Concentration (µM) Total Tube Length (% of Control)

0 (Control) 100

1 ~120*

10 ~150

50 ~160

*p < 0.05 vs. control; **p < 0.01 vs. control. Data is represented as a percentage of the control

group.[2]

Table 2: Effect of HSYA on HUVEC Migration

HSYA Concentration (µM) Migrated Cells (% of Control)

0 (Control) 100

1 ~130

10 ~170

50 ~190**

**p < 0.01 vs. control. Data is represented as a percentage of the control group.[2]

Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a

basement membrane matrix in response to angiogenic stimuli.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium
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Fetal Bovine Serum (FBS)

Basement Membrane Extract (BME), such as Matrigel®

Hydroxysafflor yellow A (HSYA), high purity (>98%)

24-well or 96-well culture plates

Inverted microscope with a digital camera

Image analysis software (e.g., ImageJ)

Protocol:

Preparation of BME Plates:

Thaw Basement Membrane Extract (BME) on ice at 4°C overnight.

Using pre-chilled pipette tips, coat the wells of a 24-well plate with 250 µL of BME solution

per well[3].

Ensure the BME is evenly distributed across the well surface.

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel[3].

Cell Seeding and HSYA Treatment:

Culture HUVECs to 70-90% confluency. For optimal results, use cells between passages 2

and 6.

Harvest the HUVECs using trypsin and resuspend them in endothelial cell growth medium

with a reduced serum concentration (e.g., 1% FBS).

Prepare stock solutions of HSYA in sterile PBS or culture medium. Prepare serial dilutions

to achieve final concentrations of 1, 10, and 50 µM. A vehicle control (0 µM HSYA) should

be run in parallel.
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Add the HUVEC suspension to the solidified BME-coated wells at a density of 1 x 10^5

cells per well.

Immediately add the different concentrations of HSYA to the respective wells.

Incubation and Visualization:

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 6-24 hours. Tube

formation typically begins within a few hours.

After incubation (e.g., 24 hours), visualize the tube-like structures using an inverted phase-

contrast microscope.

Capture images from at least five random fields per well.

Quantification:

Analyze the captured images using software like ImageJ with an angiogenesis analysis

plugin.

Quantify parameters such as total tube length and the number of branch points to assess

the extent of angiogenesis.

Ex Vivo Aortic Ring Assay
This assay provides an ex vivo model of angiogenesis where microvessels sprout from a cross-

section of an aorta embedded in a collagen matrix. This protocol is a generalized procedure

adapted for testing HSYA.

Materials:

Thoracic aorta from a rat or mouse

Sterile Phosphate-Buffered Saline (PBS)

Endothelial cell growth medium

Type I Collagen, rat tail
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48-well culture plates

Surgical instruments (forceps, scissors)

Dissecting microscope

Protocol:

Aortic Ring Preparation:

Sacrifice a 6-8 week old rat or mouse according to approved animal care guidelines.

Under sterile conditions, excise the thoracic aorta and place it in a petri dish containing

cold, sterile PBS.

Using a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.

Cross-section the aorta into 1 mm thick rings.

Embedding Aortic Rings:

Prepare a neutralized Type I collagen solution on ice according to the manufacturer's

instructions.

Add a 100 µL layer of the collagen solution to each well of a pre-chilled 48-well plate and

allow it to polymerize at 37°C for 30 minutes.

Place one aortic ring in the center of each polymerized collagen layer.

Add a second 50-100 µL layer of collagen solution to embed the ring completely.

Incubate at 37°C for 30 minutes to solidify the top layer.

HSYA Treatment and Culture:

Prepare endothelial growth medium containing various concentrations of HSYA (e.g., 1,

10, 50 µM) and a vehicle control.

Add 500 µL of the respective treatment media to each well.
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Incubate the plate at 37°C with 5% CO2 for 7-14 days. Replace the medium every 2-3

days with fresh treatment media.

Quantification of Sprouting:

Monitor the outgrowth of microvessels from the aortic rings daily using an inverted

microscope.

On the final day, capture images of the sprouts.

Quantify the angiogenic response by measuring the length and number of microvessel

sprouts using image analysis software.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to the extensive

vascularization of the chick embryo's chorioallantoic membrane. This is a generalized protocol

adapted for HSYA application.

Materials:

Fertilized chicken eggs (Day 6-8 of incubation)

Egg incubator (37.5°C, 85% humidity)

Sterile filter paper or gelatin sponges

Hydroxysafflor yellow A (HSYA)

Sterile PBS

70% ethanol

Surgical tools (small scissors, forceps)

Stereomicroscope

Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8266900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Egg Preparation:

Incubate fertilized eggs at 37.5°C in a humidified incubator for 6-8 days.

On the day of the experiment, clean the eggshell with 70% ethanol.

Create a small window (1x1 cm) in the eggshell over the air sac to expose the CAM, being

careful not to damage the underlying membrane.

Application of HSYA:

Prepare sterile gelatin sponges or filter paper disks.

Dissolve HSYA in sterile PBS to desired concentrations.

Saturate the sponges/disks with the HSYA solutions (e.g., 10 µL per disk). A vehicle

control (PBS alone) should be used.

Carefully place the HSYA- or vehicle-loaded sponge/disk onto the CAM surface in a region

with visible blood vessels.

Incubation and Observation:

Seal the window with sterile tape or parafilm and return the eggs to the incubator for an

additional 48-72 hours.

After incubation, re-open the window and observe the vascular response around the

implant.

Capture images of the CAM vasculature under a stereomicroscope.

Quantification of Angiogenesis:

Fix the CAM tissue if necessary.

Quantify the angiogenic response by counting the number of blood vessel branch points

within a defined area around the implant.
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Image analysis software can be used for more detailed quantification of vessel density and

length.

Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Angiogenesis Assay
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Click to download full resolution via product page

Workflow for the HUVEC tube formation assay.
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HSYA-Modulated Angiogenesis Signaling Pathway
Hydroxysafflor yellow A promotes angiogenesis primarily through the Angiopoietin-1/Tie-2

pathway, which in turn activates downstream pro-survival and pro-angiogenic signaling

cascades like PI3K/Akt and ERK/MAPK.
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HSYA activates the Ang-1/Tie-2 pathway to promote angiogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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